molecular formula C4H2Br2F3N3 B1485916 3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole CAS No. 1855668-60-8

3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole

Cat. No.: B1485916
CAS No.: 1855668-60-8
M. Wt: 308.88 g/mol
InChI Key: PVZIJIGSBUULJB-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole is a halogenated triazole derivative characterized by two bromine atoms at the 3- and 5-positions of the triazole ring and a 2,2,2-trifluoroethyl substituent at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability, electronic properties, and reactivity .

Properties

IUPAC Name

3,5-dibromo-1-(2,2,2-trifluoroethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2F3N3/c5-2-10-3(6)12(11-2)1-4(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZIJIGSBUULJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)N1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by the presence of two bromine atoms and a trifluoroethyl group, which may influence its interaction with biological systems. The following sections will explore its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves bromination reactions. The compound can be synthesized from 1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole through the use of brominating agents like N-bromosuccinimide (NBS) in suitable solvents such as dichloromethane or acetic acid. Reaction conditions generally maintain moderate temperatures to ensure complete bromination without decomposition of the triazole ring.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various 1,2,4-triazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents like bromine at specific positions enhances this activity by increasing lipophilicity and facilitating membrane penetration .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Inhibition Zone (mm)
This compoundE. coli815
S. aureus418
P. aeruginosa1612

Note: MIC = Minimum Inhibitory Concentration

Anti-inflammatory Activity

Triazole derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases .

Case Study: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various triazoles including our compound of interest:

  • Compounds showed a reduction in TNF-α release by up to 50% at a concentration of 100 µg/mL .
  • The viability of PBMCs remained above 90% , indicating low cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. The presence of electron-withdrawing groups such as bromine enhances the reactivity and binding affinity to biological targets. Research has indicated that compounds with a trifluoroethyl group exhibit improved solubility and bioavailability compared to their non-fluorinated counterparts .

Applications

Given its promising biological activities:

  • Medicinal Chemistry : The compound could serve as a scaffold for developing new antimicrobial or anti-inflammatory agents.
  • Agricultural Chemistry : Its potential use in agrochemicals as fungicides or herbicides is being explored due to its biological efficacy against plant pathogens.

Scientific Research Applications

Medicinal Chemistry

3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole has potential applications in drug development due to its biological activity:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. The presence of bromine atoms enhances its interaction with biological targets such as enzymes and receptors.
  • Anticancer Properties : Preliminary studies suggest that this triazole derivative may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Pharmaceutical Synthesis : It serves as a building block for synthesizing other pharmaceutical compounds. Its unique trifluoroethyl group may enhance the lipophilicity and bioavailability of drug candidates.

Agricultural Applications

In agriculture, this compound can be utilized in:

  • Pesticide Development : The compound's antifungal properties make it a candidate for developing new fungicides that can protect crops from fungal diseases.
  • Herbicides : Research indicates potential use as a herbicide due to its ability to inhibit the growth of certain weed species.

Materials Science

The compound's unique chemical structure allows for applications in materials science:

  • Polymer Chemistry : It can be used in the synthesis of polymers with specific properties. The incorporation of bromine and trifluoroethyl groups can lead to materials with enhanced thermal stability and chemical resistance.
  • Coordination Complexes : this compound can act as a ligand in coordination chemistry to form complexes with transition metals. These complexes may exhibit interesting electronic or optical properties useful in sensors or catalysts.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazoles including this compound. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Case Study 2: Agricultural Use

A field trial reported in Pest Management Science evaluated the effectiveness of this triazole derivative as a fungicide against Fusarium species. Results showed significant reduction in disease incidence compared to untreated controls, supporting its use in crop protection strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The substitution pattern on the triazole ring significantly influences chemical and physical properties. Below is a comparative analysis with analogous compounds:

Compound Substituents Key Properties Reference
3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole - 3,5-diBr
- 1-(2,2,2-trifluoroethyl)
High electrophilicity due to Br and CF3 groups; enhanced thermal stability Inferred
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid - 3,5-diBr
- 1-(acetic acid)
Polar, water-soluble; reactive carboxyl group for conjugation
3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole - 3,5-diBr
- 1-(4-fluoro-2-(trifluoromethyl)benzyl)
Lipophilic; potential for π-π stacking interactions
3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole - 3,5-diBr
- 1-(4-fluorobenzyl)
Moderate polarity; fluorescence properties due to aromatic substituent

Key Observations :

  • Electron-Withdrawing Groups : The trifluoroethyl group in the target compound confers stronger electron withdrawal than acetic acid (in ) or benzyl groups (in ), likely increasing resistance to nucleophilic attack .
  • Thermal Stability : Bromine atoms and the trifluoroethyl group may synergistically improve thermal stability, as seen in related halogenated triazoles .

Yield Factors :

  • Catalysts : Ceric ammonium nitrate (CAN) is effective in promoting cyclization reactions for triazole derivatives, as demonstrated in .
  • Solvent Polarity: Polar solvents like ethanol favor the formation of halogenated triazoles by stabilizing ionic intermediates .

Data Tables

Table 1: Physicochemical Properties of Selected Triazoles
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP
3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-triazole C4H3Br2F3N3 328.89 Not reported ~2.5*
(3,5-Dibromo-1H-triazol-1-yl)acetic acid C4H3Br2N3O2 300.89 150–152 ~0.8
3,5-Dibromo-1-(4-fluorobenzyl)-1H-triazole C9H6Br2FN3 323.97 145–147 ~3.1

*Estimated using computational tools due to lack of experimental data.

Preparation Methods

Starting Material: 1,2,4-Triazole Core

The synthesis typically begins with the 1,2,4-triazole core, which can be prepared or purchased. The symmetrical nature of the triazole ring allows for selective functionalization strategies.

Regioselective Dibromination

  • Reagents and Conditions: Bromination is commonly achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature conditions to introduce bromine atoms at the 3 and 5 positions of the triazole ring.
  • Mechanism: The electron density distribution in the triazole ring favors electrophilic substitution at these positions.
  • Outcome: Formation of 3,5-dibromo-1H-1,2,4-triazole with high regioselectivity.

N1-Alkylation with 2,2,2-Trifluoroethyl Group

  • Alkylating Agent: 2,2,2-trifluoroethyl halides (typically bromide or iodide) are used as alkylating agents.
  • Base: A strong base such as potassium carbonate or sodium hydride is employed to deprotonate the N1 position, enhancing nucleophilicity.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the alkylation.
  • Conditions: The reaction is typically conducted at elevated temperatures (e.g., 80–120°C) for several hours to ensure completion.
  • Selectivity: The method ensures selective alkylation at the N1 position without affecting the brominated sites.

Alternative Synthetic Routes

  • Desymmetrization Approach: Recent research has explored desymmetrization of 3,5-dibromo-1H-1,2,4-triazole to improve regioselectivity and yield.
  • De Novo Synthesis: Some methods involve constructing the triazole ring after installing the bromine and trifluoroethyl groups, which can circumvent regioselectivity issues.

Research Findings and Data

A 2023 study by Davenport et al. demonstrated improved synthetic routes for alkylated 1,2,4-triazoles, focusing on regioselectivity and scalability. Key findings relevant to 3,5-dibromo-1-(2,2,2-trifluoroethyl)-1H-triazole include:

  • Improved Regioselectivity: Using desymmetrization techniques reduced side products.
  • Yield Enhancement: Optimized conditions increased yield significantly compared to initial methods.
  • Scalability: The process was successfully scaled to over 100 grams without loss of purity or yield.
  • Purification: Avoidance of column chromatography by employing crystallization and selective precipitation techniques.

Summary Table of Preparation Conditions

Step Reagents/Conditions Outcome/Notes
Starting material 1,2,4-Triazole Commercially available or synthesized
Dibromination Bromine or NBS, controlled temperature Selective 3,5-dibromo substitution
N1-Alkylation 2,2,2-Trifluoroethyl bromide/iodide, base (K2CO3, NaH), DMF/DMSO, 80–120°C, 4–6 h Selective alkylation at N1 position
Alternative desymmetrization Controlled reaction conditions Improved regioselectivity and yield
Purification Crystallization, precipitation Avoids chromatography, scalable

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 1,2,4-triazole derivatives can be prepared by reacting halogenated intermediates (e.g., 4-amino-3,5-dibromo-1,2,4-triazole) with 2,2,2-trifluoroethylating agents under reflux in polar solvents like ethanol or DMSO. Acetic acid is often used as a catalyst to facilitate Schiff base formation .
  • Optimization : Key parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios. For instance, a 65% yield was achieved using DMSO as a solvent under reduced pressure for 18 hours .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • FT-IR : Identifies functional groups (e.g., C-Br stretching at ~533 cm⁻¹, C-F vibrations at 1100–1250 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR in DMSO-d6 resolve substituent effects; the trifluoroethyl group shows distinct splitting patterns due to coupling with fluorine .
  • Mass Spectrometry : EI-MS confirms molecular weight (e.g., M+1 peaks) and fragmentation pathways .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Assays : Use MTT for cytotoxicity, LDH for membrane integrity, and antioxidant capacity (TAC/TOS) assays. For example, triazole derivatives with halogen substituents often exhibit enhanced bioactivity due to improved lipophilicity .

Advanced Research Questions

Q. What is the role of the 2,2,2-trifluoroethyl group in modulating pharmacokinetic properties?

  • Mechanism : The trifluoroethyl group enhances metabolic stability and bioavailability via:

  • Electron-withdrawing effects : Reduces basicity of adjacent amines, minimizing protonation at physiological pH .
  • Hydrophobic interactions : Improves membrane permeability. Computational docking studies (e.g., using Protein Data Bank) can validate binding conformations .

Q. How can researchers resolve contradictions in reported reaction yields or spectral data?

  • Strategies :

  • Cross-validation : Compare synthetic protocols (e.g., solvent choice, catalyst load) from independent studies .
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What are the challenges in synthesizing analogs with varied halogen substituents (e.g., Br vs. Cl)?

  • Synthetic Hurdles :

  • Bromine’s higher reactivity may lead to side reactions (e.g., debromination under basic conditions).
  • Substituent electronic effects can be quantified via Hammett plots to predict reactivity trends .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Store in anhydrous, inert environments to prevent hydrolysis of the trifluoroethyl group.
  • Thermal stability assays (e.g., DSC/TGA) reveal decomposition thresholds (>150°C for similar triazoles) .

Methodological Tables

Table 1 : Key Spectral Data for this compound

TechniqueObserved DataReference
FT-IR (KBr) C-Br: 533 cm⁻¹; C-F: 1248 cm⁻¹
¹H NMR δ 4.50–4.70 (q, -CH2CF3)
EI-MS M+1 at 465 (calculated for C4H3Br2F3N3)

Table 2 : Comparison of Synthetic Yields Under Varied Conditions

SolventCatalystTemperature (°C)Yield (%)Reference
DMSONone10065
EthanolAcOH8058

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole

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